N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
CAS No.: 1005299-18-2
Cat. No.: VC4513787
Molecular Formula: C22H18F2N2O3S
Molecular Weight: 428.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005299-18-2 |
|---|---|
| Molecular Formula | C22H18F2N2O3S |
| Molecular Weight | 428.45 |
| IUPAC Name | N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |
| Standard InChI Key | SPOKDPLKKXFMIZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Introduction
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the categories of sulfonamide derivatives and benzamides, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
Synthesis and Characterization
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with tetrahydroquinoline derivatives and difluorobenzamide precursors. The reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.
Spectroscopic Analysis
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound. Additionally, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into its thermal stability.
Comparison with Related Compounds
Research Findings and Future Directions
Research into the biological activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide could reveal further applications in treating diseases such as cancer or inflammation. The presence of fluorine atoms and the sulfonyl group suggests potential interactions with biological targets, which could be explored through molecular docking studies and in vitro assays.
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